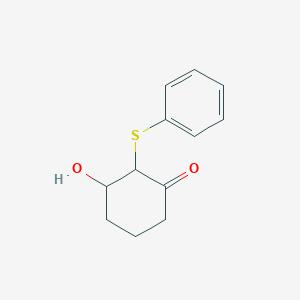![molecular formula C32H60O6Sn B14329529 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid CAS No. 102390-10-3](/img/structure/B14329529.png)
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid is a complex organotin compound It features a stannyl group bonded to a butenoic acid moiety, with dodecanoyloxy and dioctyl groups attached to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid typically involves the reaction of dioctyltin oxide with dodecanoic acid and 4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The stannyl group can participate in substitution reactions, where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid involves its interaction with molecular targets through its stannyl group. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved may include the formation of tin-ligand complexes, which can alter the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Dioctyltin dilaurate: Similar in structure but lacks the oxobutenoic acid moiety.
Tributyltin oxide: Another organotin compound with different alkyl groups and applications.
Tetraphenyltin: Contains phenyl groups instead of alkyl chains.
Uniqueness
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid is unique due to its combination of long alkyl chains and the oxobutenoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Properties
CAS No. |
102390-10-3 |
|---|---|
Molecular Formula |
C32H60O6Sn |
Molecular Weight |
659.5 g/mol |
IUPAC Name |
4-[dodecanoyloxy(dioctyl)stannyl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H24O2.2C8H17.C4H4O4.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2 |
InChI Key |
BQBZCXCJGAKQMH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)


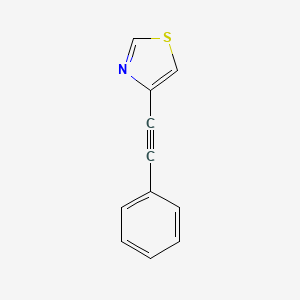
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
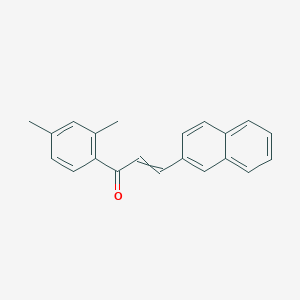
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
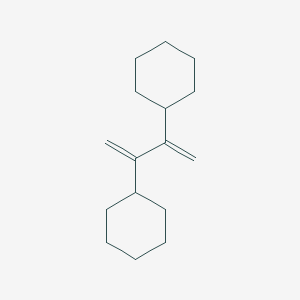
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
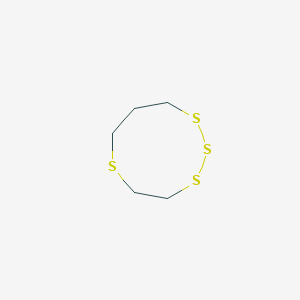
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
